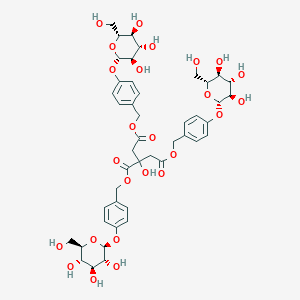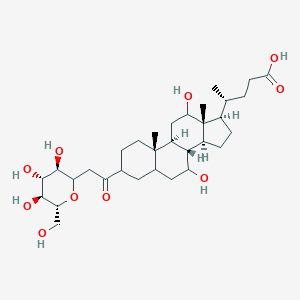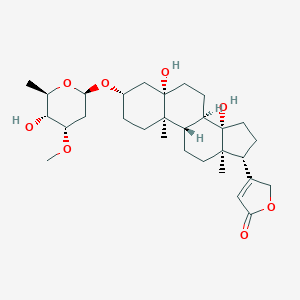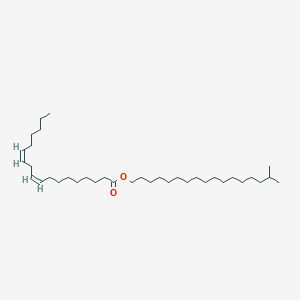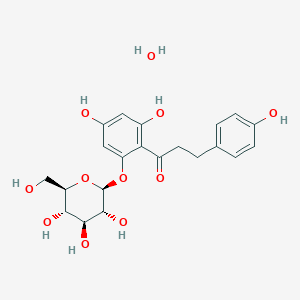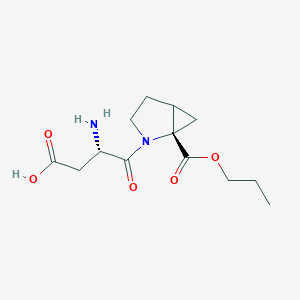
Aspartyl-2,3-methanoproline propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartyl-2,3-methanoproline propyl ester, also known as AMPPE, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. AMPPE is a derivative of the natural peptide aspartame and has been found to exhibit various biological properties.
Applications De Recherche Scientifique
Aspartyl-2,3-methanoproline propyl ester has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit tumor growth and has been studied for its potential use in cancer therapy. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of Aspartyl-2,3-methanoproline propyl ester is not fully understood, but it is believed to act through various pathways. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit glutamate-induced neuronal death and to increase the expression of neurotrophic factors. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit the activity of matrix metalloproteinases and to induce apoptosis in cancer cells. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to modulate the production of cytokines and to inhibit the activation of T cells.
Effets Biochimiques Et Physiologiques
Aspartyl-2,3-methanoproline propyl ester has been found to exhibit various biochemical and physiological effects. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to increase the expression of brain-derived neurotrophic factor and to decrease the expression of pro-inflammatory cytokines. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit angiogenesis and to decrease the expression of matrix metalloproteinases. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Aspartyl-2,3-methanoproline propyl ester has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, there are also limitations to using Aspartyl-2,3-methanoproline propyl ester in lab experiments. It is expensive, and the synthesis process is complex and time-consuming. Additionally, the mechanism of action of Aspartyl-2,3-methanoproline propyl ester is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for the study of Aspartyl-2,3-methanoproline propyl ester. In neurology, further studies are needed to determine the efficacy of Aspartyl-2,3-methanoproline propyl ester in the treatment of neurodegenerative diseases. In oncology, further studies are needed to determine the optimal dose and delivery method of Aspartyl-2,3-methanoproline propyl ester for cancer therapy. In immunology, further studies are needed to determine the potential use of Aspartyl-2,3-methanoproline propyl ester in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and long-term effects of Aspartyl-2,3-methanoproline propyl ester.
Conclusion
Aspartyl-2,3-methanoproline propyl ester is a synthetic peptide that has potential therapeutic applications in various fields such as neurology, oncology, and immunology. Its mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While there are advantages and limitations to using Aspartyl-2,3-methanoproline propyl ester in lab experiments, there are several future directions for the study of Aspartyl-2,3-methanoproline propyl ester. Further research is needed to determine the efficacy, safety, and optimal use of Aspartyl-2,3-methanoproline propyl ester in various therapeutic applications.
Méthodes De Synthèse
Aspartyl-2,3-methanoproline propyl ester is synthesized by coupling the amino acids aspartic acid and proline with a methanoproline residue, followed by esterification with a propyl group. The synthesis of Aspartyl-2,3-methanoproline propyl ester is a complex process that requires expertise in peptide chemistry and organic synthesis.
Propriétés
Numéro CAS |
134732-59-5 |
|---|---|
Nom du produit |
Aspartyl-2,3-methanoproline propyl ester |
Formule moléculaire |
C13H20N2O5 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(3S)-3-amino-4-oxo-4-[(1S)-1-propoxycarbonyl-2-azabicyclo[3.1.0]hexan-2-yl]butanoic acid |
InChI |
InChI=1S/C13H20N2O5/c1-2-5-20-12(19)13-7-8(13)3-4-15(13)11(18)9(14)6-10(16)17/h8-9H,2-7,14H2,1H3,(H,16,17)/t8?,9-,13-/m0/s1 |
Clé InChI |
SNJZXFDYOLIBOC-JDRUZZMFSA-N |
SMILES isomérique |
CCCOC(=O)[C@]12CC1CCN2C(=O)[C@H](CC(=O)O)N |
SMILES |
CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |
SMILES canonique |
CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |
Synonymes |
Asp-2,3-MePro-OPr aspartyl-2,3-methanoproline propyl ester aspartyl-2,3-methanoproline propyl ester, (1S-(1alpha,2(R*),5alpha))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



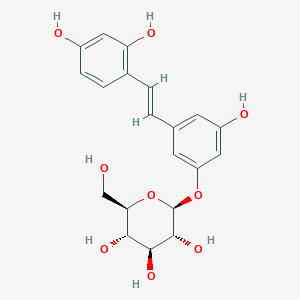
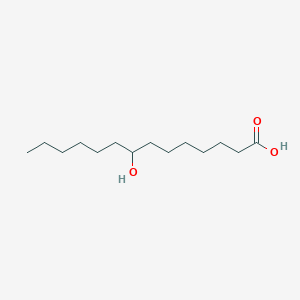
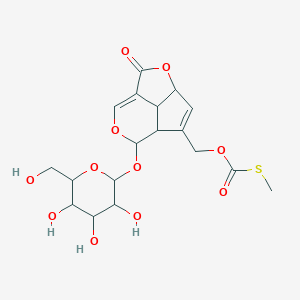
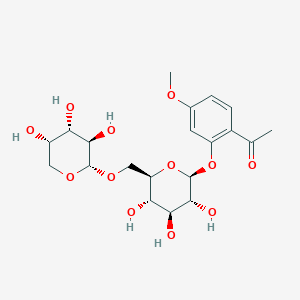
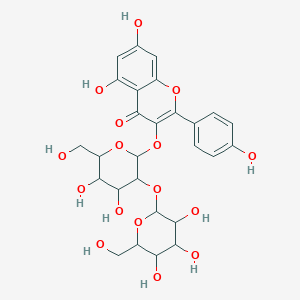
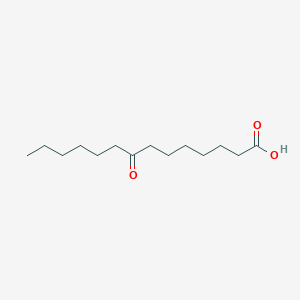
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
